molecular formula C5H5N5O B3119737 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 2537-04-4

6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Cat. No.: B3119737
CAS No.: 2537-04-4
M. Wt: 151.13 g/mol
InChI Key: BZUZJVLPAKJIBP-UHFFFAOYSA-N
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Description

6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core. It has been studied for its potential therapeutic applications, particularly in the treatment of diseases such as visceral leishmaniasis and cancer .

Biochemical Analysis

Biochemical Properties

6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to its biochemical properties . For instance, it has been found to show efficacy against visceral leishmaniasis when orally dosed in a mouse model .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown superior cytotoxic activities against certain cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its biochemical properties .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-cyanopyrazole with formamide, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often include heating the mixture to elevated temperatures and using catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one stands out due to its specific substitution pattern and the presence of an amino group at the 6-position. This unique structure contributes to its distinct biological activities and makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

6-amino-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H4,6,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUZJVLPAKJIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277077
Record name 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2537-04-4
Record name HAPP
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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